molecular formula C4H2N2O B1315924 Isoxazole-4-carbonitrile CAS No. 68776-58-9

Isoxazole-4-carbonitrile

Cat. No. B1315924
CAS RN: 68776-58-9
M. Wt: 94.07 g/mol
InChI Key: ONJYXAHBSGPICV-UHFFFAOYSA-N
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Description

Isoxazole-4-carbonitrile is a five-membered heterocyclic compound commonly found in many commercially available drugs. Its enormous significance in drug discovery necessitates the exploration of new eco-friendly synthetic strategies .


Synthesis Analysis

The most widely researched and reported synthesis of isoxazole derivatives involves the (3 + 2) cycloaddition reaction . In this process, an alkyne acts as a dipolarophile, and a nitrile oxide serves as the dipole. Two predicted mechanisms for the 1,3-dipolar cycloaddition reaction include pericyclic cycloaddition via a concerted mechanism . Additionally, microwave-assisted solid-phase synthesis has been explored for 4,5-disubstituted isoxazoles .


Molecular Structure Analysis

The molecular formula of Isoxazole-4-carbonitrile is C₄H₂N₂O . It is a yellow solid with a molecular weight of approximately 94.07 g/mol . The IUPAC name for this compound is 4-isoxazolecarbonitrile . Its chemical structure consists of a five-membered ring containing nitrogen and oxygen atoms .


Chemical Reactions Analysis

Isoxazole derivatives are often synthesized through the (3 + 2) cycloaddition reaction, where an alkyne and a nitrile oxide react to form the isoxazole ring. Notably, metal-catalyzed reactions (using Cu(I) or Ru(II)) are commonly employed, but alternate metal-free synthetic routes are being explored to overcome drawbacks such as high costs, toxicity, and waste generation .


Physical And Chemical Properties Analysis

  • InChI Key : ONJYXAHBSGPICV-UHFFFAOYSA-N

Scientific Research Applications

Synthetic Applications and Pathways

Isoxazole-4-carbonitrile derivatives serve as building blocks in synthetic organic chemistry, aiding in the development of various biologically important heterocyclic compounds. Recent advances have been made in synthesizing these compounds via one-pot multicomponent reactions, highlighting their versatility and potential for creating a wide array of structurally diverse molecules (Patel, 2017).

Biological and Chemical Properties

A study demonstrated the synthesis of new 3,5-diaryl-4,5-dihydroisoxazole-4-carbonitriles via 1,3-dipolar cycloaddition reactions, underlining the significant biological activities of isoxazoles, such as antimicrobial, antioxidant, and anti-inflammatory properties. These compounds are also crucial for developing various biologically active molecules (Jayaroopa et al., 2012).

Antimicrobial and Antioxidant Evaluation

Isoxazole derivatives have been synthesized using environmentally friendly and economical procedures, displaying broad-spectrum antimicrobial activities against various bacterial and fungal pathogens. Additionally, some derivatives exhibit significant antioxidant properties, making them suitable candidates for synthesizing new prodrugs and drugs due to the presence of different functional groups on their rings (Beyzaei et al., 2018).

Theoretical and Experimental Approaches

Research has delved into a novel, fast, and straightforward synthesis method for di- and trifunctionalized isoxazoles. The study highlights the moderate reaction conditions, simplicity of the workup, and the availability of starting materials, complemented by theoretical approaches to understand the molecular and chemical properties of synthesized isoxazoles (Al‐Azmi & Shalaby, 2021).

Catalytic Applications and Synthesis

Isoxazoles have been linked to other heterocycles, showing the potential for forming bicyclic assemblies with significant biological activities. Studies have explored novel methods for the synthesis of these compounds, enhancing the understanding of their chemical properties and potential applications in various fields, such as pharmaceuticals and agrochemicals (Bakulev et al., 2013).

properties

IUPAC Name

1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O/c5-1-4-2-6-7-3-4/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJYXAHBSGPICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60575300
Record name 1,2-Oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazole-4-carbonitrile

CAS RN

68776-58-9
Record name 1,2-Oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
H Beyzaei, M Kamali Deljoo, R Aryan… - Chemistry Central …, 2018 - Springer
… In order to develop applications of Gly/K 2 CO 3 to other heterocycles, it was successfully used as catalytic media in the synthesis of novel 5-amino-isoxazole-4-carbonitrile derivatives …
Number of citations: 44 link.springer.com
VK Govindappa, J Prabhashankar… - Pharmacy …, 2012 - researchgate.net
… 5-(4-Methoxyphenyl)-3-phenyl-isoxazole-4-carbonitrile 3a: Obtained as a light yellow oil in 56… 3-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-isoxazole-4-carbonitrile 3d: Obtained as a …
Number of citations: 19 www.researchgate.net
BA Chalyk, KV Hrebeniuk… - European Journal of …, 2018 - Wiley Online Library
The reaction of chloroximes that have a protected amino group and active methylene nitriles under basic conditions has been shown to give functionalized 5‐aminoisoxazoles in yields …
U Bratusek, A Meden, J Svete, B Stanovnik - 2003 - arkat-usa.org
… ,3-Dipolar cycloadditions of nitrile imines and 2,4,6trimethoxybenzonitrile oxide 7a to compound 4 afforded the corresponding pyrazole derivatives 6a–d and the isoxazole-4-carbonitrile …
Number of citations: 7 www.arkat-usa.org
BA Chalyk, KV Hrebeniuk… - European Journal of …, 2018 - Wiley Online Library
… The Cover Feature shows the retrosynthetic disconnection of 5-amino-3-(piperidin-4-yl)isoxazole-4-carbonitrile, a representative of functionalized 5-aminoisoxazoles, which is depicted …
D Poppinger - Australian Journal of Chemistry, 1976 - CSIRO Publishing
… synchronous processes, (b) the geometry of the transition state is insensitive to substitution and (c) of the isomeric substituted adducts, 5-aminoisoxazole and isoxazole-4-carbonitrile …
Number of citations: 45 www.publish.csiro.au
SM Lenz, E Meier, H Pedersen, K Frederiksen… - European journal of …, 1995 - Elsevier
(RS)-3-Methoxy-8-methyl-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine (O,8-di-Me-THAO, 2c) and (RS)-8-methyl-3-propargyloxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine (8-Me-…
Number of citations: 10 www.sciencedirect.com
V Basavanna, S Doddamani, M Chandramouli… - Journal of the Iranian …, 2022 - Springer
… Series of novel 5-amino-isoxazole-4-carbonitrile analogues (171a–h) were synthesized via green multi… hydrochloride yielded the target compound 5-amino-isoxazole-4-carbonitrile [63]. …
Number of citations: 3 link.springer.com
D Nagaraju, E Rajanarendar, PP Kumar… - New Journal of …, 2017 - pubs.rsc.org
… The desired product, 3-phenyl-5-(2-phenyl-3-(quinolin-2-yl)propyl)isoxazole-4-carbonitrile, 5 was obtained in 82% yield (Scheme 2). The structures of the newly synthesized …
Number of citations: 16 pubs.rsc.org
A Mohamed - International Jour - researchgate.net
… 5-dihydro-1Hpyrazol-3-yl)-1, 4-dihydro-2, 3-isoxazole-4-carbonitrile 17 whose IR revealed an NH bands at 3360, 3152 cm-1 and C≡N at 2222 cm-1. Finally, reaction of 1, malononitrile …
Number of citations: 2 www.researchgate.net

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